![molecular formula C20H21N5O2S B2797640 2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide CAS No. 1023537-23-6](/img/structure/B2797640.png)
2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide is a synthetic organic compound featuring a complex structure
准备方法
Synthetic Routes and Reaction Conditions
Preparation of this compound usually involves multi-step synthetic processes:
Formation of the Imidazo[1,2-c]quinazoline Core: : This is typically achieved by cyclization reactions involving appropriate precursor molecules under controlled conditions.
Introduction of Cyanomethylsulfanyl Group: : This step often involves the reaction of the imidazo[1,2-c]quinazoline core with a cyanomethyl sulfide source, often using reagents like sodium sulfide and cyanomethyl bromide.
Acetamide Formation: : Finally, the cyclohexylacetyl group is introduced through acylation reactions, often employing acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
On an industrial scale, the synthetic routes are optimized for scalability and efficiency, often involving automated synthesis and purification processes. Reagents and reaction conditions are meticulously controlled to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: : It can undergo oxidation reactions, often forming sulfoxides or sulfones.
Reduction: : The compound can be reduced at various functional groups, affecting the imidazoquinazoline core or the sulfur moiety.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution at certain positions, allowing for modification of its functional groups.
Common Reagents and Conditions
Oxidation: : Often achieved using reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild to moderate conditions.
Reduction: : Typically involves reagents like sodium borohydride or lithium aluminium hydride.
Substitution: : Conditions vary but can include the use of strong bases or acids, and catalysts like palladium in cross-coupling reactions.
Major Products
Oxidation: : Sulfoxides or sulfones.
Reduction: : Corresponding alcohols or amines.
Substitution: : Various functionalized derivatives depending on the substituents introduced.
科学研究应用
Chemistry
The compound is utilized in studying reaction mechanisms, especially those involving multi-step synthetic pathways and complex functional group manipulations.
Biology
It may act as a probe in biological systems to investigate enzyme interactions and metabolic pathways.
Medicine
The compound’s structural complexity lends itself to drug development research, particularly for targeting specific protein interactions or enzymatic functions.
Industry
In industrial applications, it is used in material science for developing specialized polymers or as a precursor in the synthesis of advanced materials.
作用机制
The compound’s mechanism of action typically involves binding to specific molecular targets, such as enzymes or receptors. Its functional groups interact with active sites, modulating biological pathways or inhibiting enzymatic activity. Detailed mechanistic studies reveal the pathways and intermediates involved in these interactions, highlighting its specificity and potential therapeutic applications.
相似化合物的比较
Compared to similar compounds, 2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide offers unique properties due to its cyanomethylsulfanyl group and complex imidazoquinazoline core. Similar compounds may include:
2-[5-(methylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide
2-[5-(ethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide
These compounds differ primarily in their sulfur-containing substituents, which alter their chemical and biological properties. The cyanomethylsulfanyl group introduces unique reactivity and binding characteristics, setting it apart from its analogs.
属性
IUPAC Name |
2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c21-10-11-28-20-24-15-9-5-4-8-14(15)18-23-16(19(27)25(18)20)12-17(26)22-13-6-2-1-3-7-13/h4-5,8-9,13,16H,1-3,6-7,11-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOHPYDBVNZHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
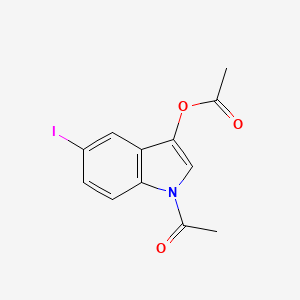
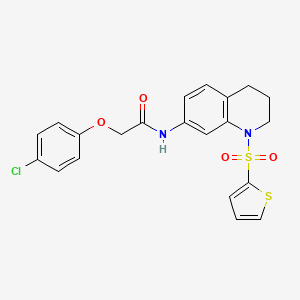
![methyl 3-(methylcarbamoyl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2797560.png)
![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B2797562.png)
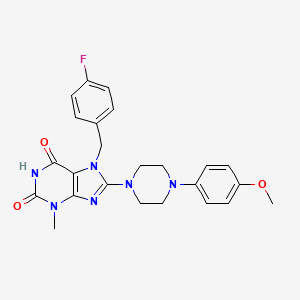
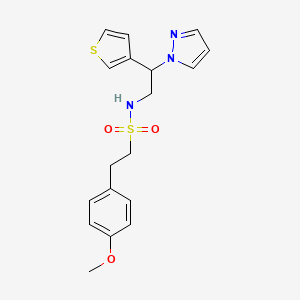
![N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2797567.png)
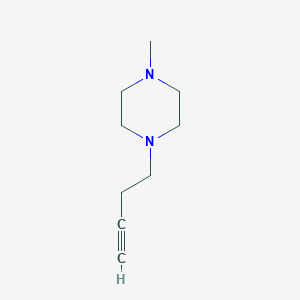
![Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2797570.png)

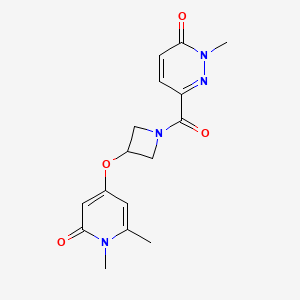
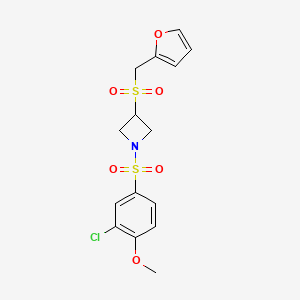
![1-Methyl-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2797578.png)
![(3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B2797580.png)
